![molecular formula C19H20N4O B2432898 1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1170091-03-8](/img/structure/B2432898.png)
1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridine ring, and a benzimidazole ring . These functional groups are common in many pharmaceutical compounds, suggesting that this molecule may have potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), and a benzimidazole group (a fused ring structure containing a benzene ring and an imidazole ring). The exact three-dimensional structure would depend on the specific spatial arrangement of these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen-containing rings. For example, the pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring, on the other hand, is not aromatic and is more likely to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitrogen-containing rings could make the compound more polar and potentially more soluble in water. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of the atoms and the presence of any functional groups .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed simple and efficient syntheses for novel derivatives, including benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, showing the versatility of this compound's chemistry in producing good to excellent yields under specific conditions (Goli-Garmroodi et al., 2015).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal potential of compounds containing the piperidine structure. For instance, microwave-assisted synthesis has been used to create piperidine derivatives demonstrating significant antibacterial activity, highlighting the bioactive potential of these compounds (Merugu et al., 2010). Another study synthesized derivatives showing moderate antifungal activity against various strains of Candida, suggesting potential therapeutic applications (Mamolo et al., 2003).
Advanced Materials and Catalysis
The structural features of 1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone derivatives have been utilized in the development of advanced materials and catalytic processes. For example, cadmium(II) metal-organic frameworks (MOFs) based on similar structures have been synthesized, showcasing potential applications in materials science (Li et al., 2012). Additionally, ruthenium(II)-NNN pincer complexes involving related structures have been developed for efficient catalytic processes, indicating the compound's versatility in catalysis (Li et al., 2018).
Drug Discovery and Molecular Docking Studies
The compound and its derivatives have also been explored in drug discovery, with studies focusing on their synthesis and evaluation for various biological activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, demonstrating the compound's relevance in antimycobacterial drug development (Lv et al., 2017).
Safety And Hazards
Future Directions
Given the presence of functional groups common in pharmaceutical compounds, this molecule could be a candidate for further study in drug discovery and development. Future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .
properties
IUPAC Name |
1-piperidin-1-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-18(22-12-6-1-7-13-22)14-23-17-10-3-2-8-15(17)21-19(23)16-9-4-5-11-20-16/h2-5,8-11H,1,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHSGRWWYWOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)
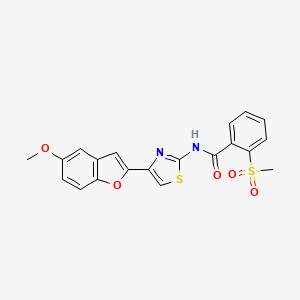
![N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2432820.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)
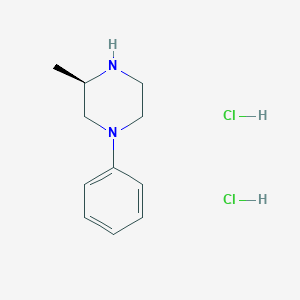
![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)
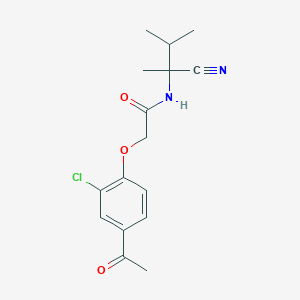
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2432827.png)
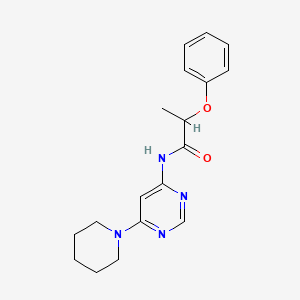
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)


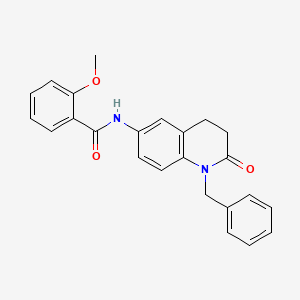
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2432838.png)